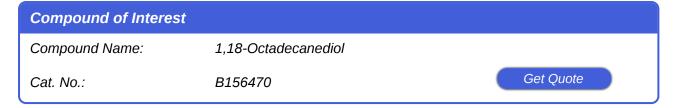


## Confirming the Structure of 1,18-Octadecanediol Copolymers by NMR: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of polymers, providing detailed information on monomer incorporation, sequence distribution, and end-group analysis. This guide offers a comparative overview of the NMR characterization of a copolyester derived from **1,18-octadecanediol** and sebacic acid, hereafter referred to as poly(1,18-octadecanediyl sebacate), against a well-characterized aliphatic copolyester, poly(butylene succinate-co-adipate). This comparison will highlight the key spectral features that confirm the successful synthesis and structure of these materials.

#### **Data Presentation: Comparative NMR Chemical Shifts**

The following tables summarize the characteristic <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts for the monomers and the resulting copolyesters. These values are essential for identifying the structural units within the polymer chain and confirming the formation of ester linkages.

Table 1: <sup>1</sup>H NMR Chemical Shift Assignments (in CDCl<sub>3</sub>)



Functional Group	Poly(1,18-octadecanediyl sebacate) ( $\delta$ , ppm)	Poly(butylene succinate- co-adipate) (δ, ppm)
Diol Unit		
-O-CH <sub>2</sub> - (from 1,18- octadecanediol)	~4.05 (t)	-
-O-CH <sub>2</sub> -CH <sub>2</sub> - (from 1,18-octadecanediol)	~1.62 (quint)	-
-(CH <sub>2</sub> )- (internal methylenes from 1,18-octadecanediol)	~1.26 (br s)	-
-O-CH <sub>2</sub> - (from 1,4-butanediol)	-	~4.07 (t)
-O-CH <sub>2</sub> -CH <sub>2</sub> - (from 1,4-butanediol)	-	~1.69 (quint)
Diacid Unit		
-C(=O)-CH <sub>2</sub> - (from sebacic acid)	~2.28 (t)	-
-C(=O)-CH <sub>2</sub> -CH <sub>2</sub> - (from sebacic acid)	~1.60 (quint)	-
-(CH <sub>2</sub> )- (internal methylenes from sebacic acid)	~1.30 (br s)	-
-C(=O)-CH <sub>2</sub> -CH <sub>2</sub> -C(=O)- (from succinic acid)	-	~2.62 (s)
-C(=O)-CH <sub>2</sub> - (from adipic acid)	-	~2.32 (t)
-C(=O)-CH <sub>2</sub> -CH <sub>2</sub> - (from adipic acid)	-	~1.64 (quint)

t = triplet, quint = quintet, br s = broad singlet, s = singlet

Table 2: <sup>13</sup>C NMR Chemical Shift Assignments (in CDCl<sub>3</sub>)



Functional Group	Poly(1,18-octadecanediyl sebacate) (δ, ppm)	Poly(butylene succinate- co-adipate) (δ, ppm)
Diol Unit		
-O-CH <sub>2</sub> - (from 1,18- octadecanediol)	~64.3	-
-O-CH <sub>2</sub> -CH <sub>2</sub> - (from 1,18- octadecanediol)	~28.6	-
-(CH <sub>2</sub> )- (internal methylenes from 1,18-octadecanediol)	~29.5, 29.2, 25.9	-
-O-CH <sub>2</sub> - (from 1,4-butanediol)	-	~64.1
-O-CH <sub>2</sub> -CH <sub>2</sub> - (from 1,4-butanediol)	-	~25.3
Diacid Unit		
-C(=O)- (from sebacic acid)	~173.9	-
-C(=O)-CH <sub>2</sub> - (from sebacic acid)	~34.3	-
-C(=O)-CH <sub>2</sub> -CH <sub>2</sub> - (from sebacic acid)	~25.0	-
-(CH <sub>2</sub> )- (internal methylenes from sebacic acid)	~29.1	-
-C(=O)- (from succinic acid)	-	~172.2
-C(=O)-CH <sub>2</sub> - (from succinic acid)	-	~29.1
-C(=O)- (from adipic acid)	-	~173.3
-C(=O)-CH <sub>2</sub> - (from adipic acid)	-	~33.9
-C(=O)-CH <sub>2</sub> -CH <sub>2</sub> - (from adipic acid)	-	~24.3



#### **Experimental Protocols**

A detailed methodology is crucial for reproducible results. The following is a general protocol for the synthesis and NMR analysis of aliphatic copolyesters.

#### Synthesis of Poly(1,18-octadecanediyl sebacate)

- Monomer Preparation: Equimolar amounts of 1,18-octadecanediol and sebacic acid are added to a reaction vessel.
- Catalyst Addition: A suitable catalyst, such as tin(II) 2-ethylhexanoate (Sn(Oct)<sub>2</sub>), is added (typically 0.1-0.5 mol% relative to the diacid).
- Polycondensation: The mixture is heated under a nitrogen atmosphere with stirring. The temperature is gradually increased to 180-220°C to facilitate the esterification reaction and removal of water as a byproduct.
- Vacuum Application: After the initial esterification, a vacuum is applied to remove the remaining water and drive the polymerization to completion, resulting in a high molecular weight copolyester.
- Purification: The resulting polymer is dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., cold methanol) to remove unreacted monomers and catalyst residues. The purified polymer is then dried under vacuum.

#### **NMR Sample Preparation and Analysis**

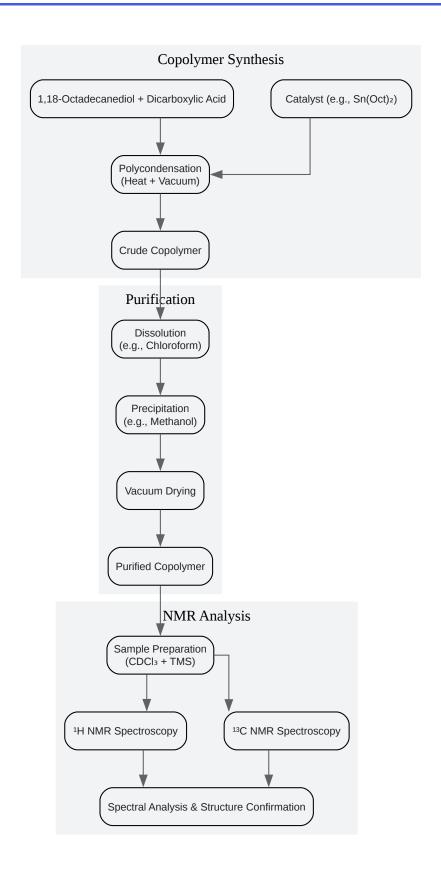
- Sample Preparation: Approximately 10-20 mg of the purified copolyester is dissolved in 0.6-0.8 mL of deuterated chloroform (CDCl<sub>3</sub>). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
- ¹H NMR Spectroscopy:
  - Instrument: A 400 MHz or higher field NMR spectrometer.
  - Parameters: A standard pulse sequence is used with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio. A relaxation delay of 1-5 seconds is employed to ensure quantitative integration.



- Analysis: The formation of the ester bond is confirmed by the downfield shift of the
  methylene protons adjacent to the oxygen atoms of the diol (around 4.05 ppm) compared
  to the free diol (~3.64 ppm). The integration of the peaks corresponding to the diol and
  diacid units can be used to determine the copolymer composition.
- 13C NMR Spectroscopy:
  - Instrument: A 100 MHz or higher field NMR spectrometer.
  - Parameters: A proton-decoupled pulse sequence is used. A longer acquisition time and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of <sup>13</sup>C.
  - Analysis: The formation of the ester carbonyl is confirmed by the appearance of a signal around 174 ppm. The chemical shifts of the carbons in the diol and diacid units provide further confirmation of the copolymer structure.

# Mandatory Visualizations Workflow for Copolymer Synthesis and NMR Confirmation



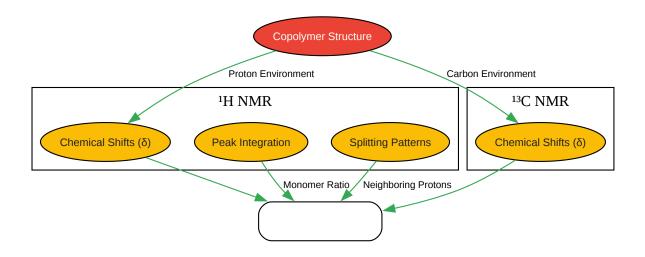


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Caption: Workflow of copolymer synthesis and structural confirmation by NMR.



#### **Logical Relationship for NMR Signal Assignment**



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Caption: Logical flow for confirming copolymer structure using NMR data.

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